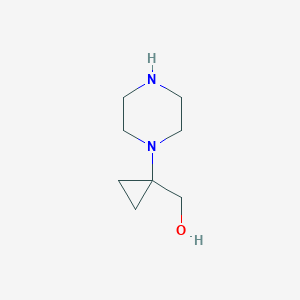

(1-(Piperazin-1-yl)cyclopropyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(1-piperazin-1-ylcyclopropyl)methanol |

InChI |

InChI=1S/C8H16N2O/c11-7-8(1-2-8)10-5-3-9-4-6-10/h9,11H,1-7H2 |

InChI Key |

JXZTVYWZMIJWJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CO)N2CCNCC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Piperazin 1 Yl Cyclopropyl Methanol

Reactivity of the Primary Alcohol Moiety

The primary alcohol group, -CH₂OH, attached to the cyclopropyl (B3062369) ring is a key site for synthetic elaboration. Its reactivity is typical of primary alcohols, allowing for common transformations such as oxidation and esterification.

The primary alcohol of (1-(Piperazin-1-yl)cyclopropyl)methanol can be oxidized to the corresponding aldehyde, (1-(piperazin-1-yl)cyclopropyl)carbaldehyde. This transformation is a fundamental process in organic synthesis, providing access to a carbonyl group that can participate in a wide array of subsequent reactions. Various oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule, particularly the nucleophilic piperazine (B1678402) nitrogens.

Enzymatic methods have also shown promise for similar structures. For instance, chloroperoxidase (CPO) has been demonstrated to catalyze the enantioselective oxidation of cyclopropylmethanols to their corresponding aldehydes using an oxidant like tert-butyl hydroperoxide. nih.gov This biocatalytic approach offers a route to optically active cyclopropane (B1198618) derivatives, which are valuable in pharmaceutical development. nih.gov

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, suitable for converting primary alcohols to aldehydes without over-oxidation. |

| Dess-Martin periodinane (DMP) | Aldehyde | Offers mild conditions and broad functional group tolerance. |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde | Effective at low temperatures, minimizing side reactions. |

This table presents common methods for the oxidation of primary alcohols to aldehydes, which are applicable to the primary alcohol moiety of this compound.

Esterification of the primary alcohol provides a means to introduce a wide variety of functional groups, altering the molecule's steric and electronic properties. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Alternative methods that proceed under milder conditions are also available, which can be advantageous for complex molecules. These include reactions using activating agents like carbodiimides (e.g., DCC, EDCI) or the Yamaguchi esterification for sterically hindered substrates. organic-chemistry.orgnih.gov

Table 2: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄, HCl) | Equilibrium process; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.commdpi.com |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. nih.gov |

| Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, then alcohol, DMAP | Effective for the synthesis of sterically hindered esters. organic-chemistry.org |

This table summarizes prevalent esterification techniques applicable to the this compound scaffold.

Transformations at the Piperazine Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms, which are nucleophilic and serve as primary sites for functionalization. The symmetry of the parent piperazine is broken by the cyclopropylmethanol substituent, but both nitrogen atoms remain available for reaction.

The secondary amines of the piperazine ring can readily undergo N-alkylation with alkyl halides or through reductive amination. nih.govresearchgate.net These reactions allow for the introduction of various alkyl groups, which can significantly modify the pharmacological properties of the molecule. For example, N-alkylation of a piperazine nitrogen has been shown to improve cell permeability in certain drug candidates by altering basicity and reducing the hydrogen-bond donor count. nih.gov

Similarly, N-acylation can be achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This transformation introduces an amide linkage, which can act as a hydrogen bond acceptor and impart different physicochemical characteristics. The cyclopropyl(piperazin-1-yl)methanone moiety, for instance, is a key component in the drug Olaparib, where it enhances water solubility and oral bioavailability. mdpi.com

Table 3: N-Alkylation and N-Acylation of Piperazines

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), base | N-Alkylpiperazine |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine nih.gov |

| N-Acylation | Acyl chloride (R-COCl), base | N-Acylpiperazine |

This table outlines standard synthetic routes for the functionalization of the piperazine nitrogen atoms.

Derivatives of this compound can be designed to participate in bioconjugation reactions, such as click chemistry. Click chemistry provides a powerful and modular approach for rapidly synthesizing new compounds and linking molecules together under mild, biocompatible conditions. scripps.educsmres.co.uk

A common strategy involves introducing an alkyne or azide handle onto the piperazine ring. The resulting derivative can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent click reaction, to form a stable triazole linker. csmres.co.ukresearchgate.net This method is widely used in drug discovery to generate libraries of compounds for screening or to attach the molecule to larger biological entities. researchgate.netnih.gov The triazole ring formed is not just a passive linker; it can engage in hydrogen bonding and dipole interactions with biological targets. researchgate.net

Table 4: Click Chemistry Application for Piperazine Derivatives

| Reaction | Components | Catalyst | Linkage Formed |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) source (e.g., CuSO₄, sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole researchgate.netnih.gov |

This table illustrates the application of click chemistry, a key bioconjugation strategy, to piperazine-containing scaffolds.

Reactivity of the Cyclopropyl Ring

The cyclopropyl ring is a three-membered carbocycle characterized by significant ring strain (approximately 27 kcal/mol). beilstein-journals.org This inherent strain makes the C-C bonds susceptible to cleavage under certain conditions, leading to ring-opening reactions that can be synthetically useful. The reactivity of the ring is influenced by its substitution pattern. In donor-acceptor (D-A) cyclopropanes, the ring is polarized, making it highly susceptible to ring-opening by nucleophiles or electrophiles. mdpi.com

While the this compound is not a classic D-A cyclopropane, the presence of the nitrogen and oxygen atoms can influence its reactivity. Ring-opening can be initiated through various mechanisms, including radical pathways or transition metal catalysis. beilstein-journals.orgnih.gov For example, a cyclopropyl-substituted carbon radical can undergo rapid ring-opening to form a more stable alkyl radical, which can then be trapped or participate in further cyclization reactions. beilstein-journals.org Transition metals like nickel can promote the oxidative addition of cyclopropyl ketones to form metallacyclic intermediates that engage in cross-coupling reactions. nih.gov These principles highlight the potential for the cyclopropyl ring in this molecule to serve as a latent functional group, accessible under specific reaction conditions. researchgate.netacs.org

Investigation of Ring Opening Reactions and Stability

The cyclopropane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. This reactivity is a key feature of cyclopropane-containing molecules and a versatile tool in organic synthesis jst.go.jp.

Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group of the cyclopropylmethanol moiety can be protonated, forming a good leaving group (water). Subsequent departure of water would generate a cyclopropylcarbinyl cation. This cation is highly unstable and can undergo rapid rearrangement through ring opening to form more stable carbocationic intermediates, such as a homoallylic or cyclobutyl cation. These intermediates can then be trapped by nucleophiles present in the reaction medium jst.go.jpuni-regensburg.debeilstein-journals.org. For instance, acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivatives with alcohol nucleophiles has been shown to proceed via cleavage of a C-O bond nih.gov. While specific studies on this compound are not extensively detailed in the reviewed literature, analogous transformations on similar cyclopropylmethanol systems suggest a high propensity for such reactions beilstein-journals.orgresearchgate.net.

Lewis Acid and Transition Metal-Catalyzed Reactions: Lewis acids and transition metals can also facilitate the ring opening of cyclopropanes. Gold catalysts, for example, have been shown to activate cyclopropylmethanols, leading to ionization of the alcohol, subsequent ring opening, and trapping of the resulting carbocation by nucleophiles beilstein-journals.org. Similarly, other metals can catalyze ring-opening via different mechanisms, including oxidative addition nih.govfau.de. The piperazine nitrogen in this compound could potentially coordinate to the metal center, influencing the regioselectivity of the ring-opening process. It has been noted that opening of the cyclopropane ring in some biologically active agents may be important for enhancing their activity mdpi.com.

| Condition | Potential Reaction Pathway | Expected Outcome |

| Strong Acid (e.g., H₂SO₄) | Protonation of hydroxyl, elimination, and carbocation rearrangement | Ring-opened products (e.g., homoallylic alcohols, cyclobutanols) |

| Lewis Acid (e.g., Al(OTf)₃, AuCl₃) | Coordination to hydroxyl, ionization, and ring expansion | Ring-opened products, potential for intramolecular trapping by piperazine |

| Transition Metal Catalyst (e.g., Rh, Ni) | Oxidative addition into C-C bond | 1,3-difunctionalized products |

| Neutral/Mildly Basic | Stable | No significant reaction |

Hydrogenation and Dehydrogenation Studies

The piperazine and cyclopropane moieties of this compound present distinct opportunities for hydrogenation and dehydrogenation reactions.

Dehydrogenation: The piperazine ring can be dehydrogenated to form the corresponding aromatic pyrazine derivative. This transformation is typically carried out in the vapor phase at high temperatures (350-450 °C) over a metal catalyst google.com. Various catalysts, including those based on copper, nickel, cobalt, and iron oxides, have been shown to be effective for this process google.comacs.org. While the reaction can be difficult to initiate and control to avoid ring cracking, it provides a direct route to aromatic pyrazine structures from saturated piperazines google.com. For this compound, this would yield (1-(Pyrazin-1-yl)cyclopropyl)methanol. The conversion rates and yields are highly dependent on the catalyst, feed rate, and reaction temperature acs.org.

Hydrogenation: Hydrogenation reactions on this compound are less straightforward. The piperazine ring is already saturated. However, if the molecule is first dehydrogenated to the pyrazine derivative, the pyrazine ring can be hydrogenated back to piperazine, often with high enantioselectivity if a chiral catalyst is used acs.org. Catalytic hydrogenation of dioximes has also been employed as a method to form piperazine rings nih.gov.

The cyclopropane ring is generally resistant to catalytic hydrogenation under conditions that reduce alkenes or aromatic rings. Cleavage of the cyclopropane C-C bond via hydrogenolysis requires harsh conditions, such as high pressure and temperature with catalysts like platinum or palladium, and is not a common transformation. Gold nanoparticles, in combination with a Lewis base like piperazine, have been shown to catalyze hydrogenation reactions through heterolytic cleavage of hydrogen, which could present a potential pathway for specific reductions researchgate.net.

| Reaction | Substrate Moiety | Typical Conditions | Product Moiety |

| Dehydrogenation | Piperazine | 350-450 °C, Vapor Phase, Copper Chromite Catalyst | Pyrazine |

| Hydrogenation | Pyrazine (from dehydrogenation) | H₂, Ir-catalyst | Chiral Piperazine |

| Hydrogenolysis | Cyclopropane | High pressure, high temperature, Pt/Pd catalyst | Propyl chain (ring-opened) |

Derivatization for Functional Group Interconversion

The this compound molecule offers two primary sites for derivatization: the primary alcohol and the secondary amine of the piperazine ring. These functional groups allow for a wide range of interconversions to modify the compound's properties or to build more complex molecules ub.edu.

Reactions of the Hydroxyl Group: The primary alcohol (-CH₂OH) is a versatile functional group that can be converted into many other functionalities nih.gov.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate or chromic acid nih.gov.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the alcohol into an ester researchgate.netlibretexts.org.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine and iodine.

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine converts the alcohol into a sulfonate ester. These esters are excellent leaving groups for subsequent nucleophilic substitution reactions.

Reactions of the Piperazine Ring: The piperazine ring contains two nitrogen atoms, one tertiary and one secondary. The secondary amine is a nucleophilic site available for various transformations.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination nih.govmdpi.com.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of an N-acylpiperazine derivative lookchem.com. This is a common strategy in the synthesis of piperazine-containing pharmaceuticals mdpi.comrsc.org.

N-Arylation: The secondary amine can undergo coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions, with aryl halides to form N-arylpiperazines nih.gov.

Michael Addition: As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

These derivatization strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold for various chemical and pharmaceutical applications rsc.orgmdpi.comunisi.it.

| Functional Group | Reagent(s) | Product Functional Group |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | KMnO₄ or H₂CrO₄ | Carboxylic Acid |

| Primary Alcohol | Acyl Chloride, Pyridine | Ester |

| Primary Alcohol | SOCl₂ or PBr₃ | Alkyl Halide |

| Primary Alcohol | Tosyl Chloride, Pyridine | Tosylate (Sulfonate Ester) |

| Secondary Amine (Piperazine) | Alkyl Halide | Tertiary Amine |

| Secondary Amine (Piperazine) | Acyl Chloride | Amide |

| Secondary Amine (Piperazine) | Aryl Halide, Pd-catalyst | N-Aryl Piperazine |

Computational Chemistry and Molecular Modeling of 1 Piperazin 1 Yl Cyclopropyl Methanol

Conformational Analysis and 3D Structure Prediction

Conformational analysis of (1-(Piperazin-1-yl)cyclopropyl)methanol is crucial for understanding its three-dimensional structure and how it interacts with its environment. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. The primary degrees of freedom include the orientation of the methanol (B129727) group relative to the cyclopropyl (B3062369) ring and the conformation of the piperazine (B1678402) ring.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky cyclopropylmethanol substituent at one of the nitrogen atoms can influence this preference. Computational studies on 2-substituted piperazines have shown a preference for the axial conformation of the substituent. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov In this compound, the hydroxyl group of the methanol moiety could potentially form an intramolecular hydrogen bond with the second nitrogen atom of the piperazine ring, thus stabilizing an axial-like orientation of the cyclopropylmethanol group.

The orientation of the methanol group relative to the cyclopropyl ring is another key conformational feature. Studies on cyclopropyl ketones have indicated that the most stable conformation is often the one where the carbonyl group is in an s-cis or s-trans orientation relative to the cyclopropyl ring. uwlax.edu By analogy, the C-O bond of the methanol group in this compound is expected to adopt a preferred orientation to minimize steric hindrance with the piperazine ring.

Advanced computational methods, such as ab initio quantum mechanical calculations, can be employed to predict the most stable 3D structure. uwlax.edu These calculations would involve systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation to identify the global energy minimum.

Table 1: Predicted Torsional Angles and Relative Energies for Key Conformations of this compound

| Conformation | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Predicted Stability |

| Gauche | ~60° | Higher | Less Stable |

| Anti | ~180° | Lower | More Stable |

Electronic Structure Calculations

Electronic structure calculations provide detailed information about the distribution of electrons within a molecule, which governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic descriptors.

For this compound, key electronic properties of interest include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and partial atomic charges.

The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red color) around the oxygen atom of the hydroxyl group and the two nitrogen atoms of the piperazine ring, indicating regions that are susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential (blue color), highlighting their potential for hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized on the electron-rich piperazine ring, particularly the nitrogen atoms, indicating their nucleophilic character. The LUMO, on the other hand, would likely be distributed over the cyclopropyl and methanol moieties, suggesting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling allows for the investigation of potential chemical reactions involving this compound at a molecular level. This involves mapping the potential energy surface of a reaction to identify the most favorable reaction pathway, including the reactants, products, intermediates, and transition states.

A potential reaction of interest could be the synthesis of this compound itself. For instance, modeling the reaction between a suitable cyclopropyl precursor and piperazine could elucidate the reaction mechanism and identify the rate-determining step.

Transition state analysis is a critical component of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for predicting reaction rates and understanding the factors that influence them. For example, in a hypothetical synthesis reaction, the transition state would represent the highest energy point along the reaction coordinate as the new carbon-nitrogen bond is being formed.

Kinetic models can be developed based on the energies obtained from these calculations. nih.govresearchgate.net A reaction path analysis (RPA) can be established to elucidate the reaction mechanism and derive rate expressions. nih.govresearchgate.net For instance, in a multi-step synthesis, computational analysis could identify the rate-determining step by comparing the activation energies of each individual step. nih.gov

Table 3: Hypothetical Activation Energies for a Synthesis Step of this compound

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | Piperazine + Cyclopropyl Precursor | 25.3 | 15.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced Chemical Applications and Derivatization Strategies for 1 Piperazin 1 Yl Cyclopropyl Methanol Scaffolds

Rational Design of Chemically Modified Derivatives

The rational design of derivatives based on the (1-(Piperazin-1-yl)cyclopropyl)methanol scaffold is guided by the distinct properties of its constituent parts: the piperazine (B1678402) ring, the cyclopropyl (B3062369) group, and the methanol (B129727) moiety. Each of these can be systematically modified to optimize the molecule's interaction with biological targets and to enhance its pharmacokinetic properties.

The piperazine ring, a common N-heterocycle in drug discovery, offers two nitrogen atoms for functionalization. researchgate.netresearchgate.net The secondary amine (N-4) is a key site for introducing a wide variety of substituents to modulate the molecule's biological activity and physicochemical properties. bohrium.comnih.gov Common derivatization strategies at this position include:

N-Arylation: The introduction of aryl or heteroaryl groups can lead to interactions with aromatic binding pockets in target proteins. Methods such as the Buchwald-Hartwig coupling and aromatic nucleophilic substitution are frequently employed for this purpose. nih.gov

N-Alkylation: The addition of alkyl chains of varying lengths and branching can influence lipophilicity and steric interactions. nih.gov

Acylation and Sulfonylation: These modifications can introduce hydrogen bond acceptors and alter the basicity of the piperazine nitrogen, impacting solubility and target binding.

The primary alcohol of the methanol group provides another handle for chemical modification. Esterification or etherification can be used to introduce promoieties for improved drug delivery or to explore additional binding interactions. Oxidation of the alcohol to an aldehyde or carboxylic acid opens up further avenues for derivatization, such as reductive amination or amide bond formation.

The cyclopropyl group imparts conformational rigidity to the molecule, which can be advantageous for locking in a bioactive conformation and improving metabolic stability. nih.gov Its unique electronic properties can also influence the pKa of the adjacent piperazine nitrogen.

A systematic approach to the design of derivatives would involve the creation of a focused library of compounds with diverse substitutions at the N-4 position of the piperazine and modifications of the methanol group.

| Modification Site | Derivatization Strategy | Potential Impact |

| Piperazine N-4 | N-Arylation, N-Alkylation, Acylation, Sulfonylation | Modulate biological activity, lipophilicity, solubility, and target binding |

| Methanol Group | Esterification, Etherification, Oxidation | Introduce promoieties, explore new binding interactions, create new functional handles |

| Cyclopropyl Group | Limited direct modification, acts as a rigid spacer | Enhance metabolic stability, influence pKa of piperazine |

Exploration of Structure-Activity Relationship (SAR) Principles in Analogous Systems

While specific SAR data for this compound is not extensively documented, principles derived from analogous systems provide valuable insights for the design of new derivatives.

The physicochemical properties of piperazine-containing compounds are highly dependent on the nature of the substituents on the piperazine ring. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, contributing to aqueous solubility. bohrium.com However, the introduction of large, lipophilic groups at the N-4 position can significantly increase lipophilicity and decrease solubility.

The methanol group, being a polar functional group capable of hydrogen bonding, enhances the hydrophilicity of the scaffold. Modification of this group, for instance, through esterification with a long-chain fatty acid, would increase lipophilicity, while conversion to a carboxylic acid would increase polarity and aqueous solubility at physiological pH.

A careful balance between lipophilicity and hydrophilicity is crucial for achieving desirable pharmacokinetic properties. The table below illustrates the predicted impact of various substitutions on the physicochemical properties of the this compound scaffold.

| Substituent | Predicted Impact on Solubility | Predicted Impact on Lipophilicity |

| Small polar group at N-4 (e.g., -CH2CH2OH) | Increase | Decrease |

| Large non-polar group at N-4 (e.g., -benzyl) | Decrease | Increase |

| Esterification of methanol | Decrease | Increase |

| Oxidation of methanol to carboxylic acid | Increase | Decrease |

The this compound scaffold presents multiple points for interaction with biological targets. The piperazine nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. The N-4 substituent can be designed to fit into specific binding pockets, providing opportunities for hydrophobic, aromatic, or polar interactions.

The cyclopropyl group, due to its rigid nature, can orient the N-4 substituent in a specific spatial arrangement, which can be critical for optimal binding to a target. The methanol group can also participate in hydrogen bonding interactions with the target protein.

Key design principles for modulating molecular recognition include:

Scaffold Hopping: The piperazine ring can serve as a central scaffold to which various pharmacophoric groups are attached. This allows for the exploration of different binding modes and the targeting of a wide range of receptors and enzymes. nih.govresearchgate.net

Conformational Constraint: The rigid cyclopropyl group limits the conformational flexibility of the molecule, which can lead to higher binding affinity by reducing the entropic penalty of binding.

Bioisosteric Replacement: The cyclopropylmethanol moiety can be considered a bioisostere for other small, flexible linkers. For example, replacing a propanol chain with this rigid group could lead to improved metabolic stability and a more defined orientation of the piperazine ring. researchgate.net

Development as Core Scaffolds for Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules. The presence of two distinct points for functionalization (the N-4 nitrogen and the methanol group) allows for the sequential or orthogonal introduction of different molecular fragments.

For instance, the N-4 position can be functionalized with a complex aromatic or heterocyclic system, while the methanol group can be used as a handle to attach a second pharmacophore or a solubilizing group. The synthesis of a closely related compound, 1-(4-chlorophenyl)cyclopropylmethanone, demonstrates a synthetic route that could be adapted for the derivatization of the target scaffold. mdpi.com

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.netnih.gov By using this compound as a starting point, medicinal chemists can rapidly generate libraries of diverse compounds for screening against a variety of therapeutic targets.

The synthesis of complex molecules from this scaffold could involve multi-step synthetic sequences, such as:

Protection of the methanol group.

Functionalization of the N-4 position of the piperazine ring.

Deprotection of the alcohol.

Further modification of the methanol group.

This modular approach allows for the systematic exploration of chemical space and the optimization of biological activity.

Future Research Directions and Outlook in 1 Piperazin 1 Yl Cyclopropyl Methanol Chemistry

Identification of Novel and Efficient Synthetic Routes

The exploration of new synthetic methodologies is crucial for improving the efficiency, sustainability, and cost-effectiveness of producing (1-(Piperazin-1-yl)cyclopropyl)methanol and its derivatives. hilarispublisher.com Current synthetic strategies often rely on multi-step sequences that may involve protecting groups and harsh reaction conditions. nih.gov Future research will likely focus on developing more streamlined and environmentally friendly processes.

Key areas for investigation include:

Photoredox Catalysis: Visible-light-promoted reactions offer mild conditions for forming complex bonds. mdpi.comorganic-chemistry.org A potential route could involve the photoredox-mediated coupling of a suitable cyclopropane (B1198618) precursor with a piperazine (B1678402) derivative, potentially avoiding traditional multi-step processes. mdpi.com This approach is particularly promising for its sustainability and ability to generate radical intermediates under gentle conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis provides enhanced safety, scalability, and efficiency over traditional batch processing. purdue.edu Developing a flow-based synthesis for this compound could significantly improve yield and purity while reducing reaction times. nih.govpurdue.edu

Catalytic C-H Functionalization: Directly modifying the C-H bonds on the piperazine or cyclopropane rings is a powerful strategy for creating analogues without lengthy de novo synthesis. mdpi.com This approach allows for late-stage diversification, which is highly valuable in drug discovery.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges | Relevant Research Area |

|---|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable. mdpi.com | Substrate scope, catalyst cost, scalability from lab to industry. | Green Chemistry, Radical Chemistry mdpi.comorganic-chemistry.org |

| Flow Chemistry | Improved safety and control, easy scalability, higher yields. purdue.edu | Initial setup cost, potential for clogging, optimization of flow parameters. | Process Chemistry, Microreactor Technology nih.govpurdue.edu |

| One-Pot Synthesis | Reduced waste, time, and cost; increased overall efficiency. nih.gov | Reagent compatibility, cross-reactivity, complex optimization. | Synthetic Methodology nih.gov |

| C-H Functionalization | Late-stage diversification, atom economy, access to novel analogues. mdpi.com | Selectivity (regio- and chemo-selectivity), catalyst development. | Organometallic Catalysis mdpi.com |

Exploration of Unprecedented Chemical Transformations and Functionalizations

The inherent reactivity of the functional groups within this compound—the secondary amine, the primary alcohol, and the strained cyclopropane ring—provides fertile ground for exploring novel chemical transformations. Future work will aim to leverage these sites to create diverse libraries of compounds.

Potential areas of exploration include:

N-Functionalization of the Piperazine Ring: The secondary amine is a prime site for modification. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce a wide range of aryl and heteroaryl substituents. mdpi.com Other methods like reductive amination and nucleophilic substitution can be used to add various alkyl groups, expanding the chemical space of accessible derivatives. mdpi.com

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, providing a handle for further reactions like amide bond formation or the synthesis of new heterocyclic systems. It can also be converted to other functional groups, such as halides or azides, for subsequent coupling reactions.

Ring-Opening Functionalizations: The strained cyclopropane ring, while generally stable, can undergo ring-opening reactions under specific conditions (e.g., with certain transition metals or under radical conditions). Exploring these transformations could lead to novel scaffolds that are not easily accessible through other means.

Development of Chiral Variants and Enantioselective Synthesis

While this compound itself is achiral, the introduction of stereocenters into its structure is a critical direction for future research, particularly for pharmaceutical applications where stereoisomers can have vastly different biological activities. nih.gov

Future research will focus on several key areas:

Synthesis from Chiral Precursors: A straightforward approach involves using enantiomerically pure starting materials. For instance, chiral piperazines derived from amino acids like (S)-serine could be used to synthesize optically active analogues. nih.gov Similarly, derivatives could be built using enantiopure cyclopropane building blocks.

Asymmetric Catalysis: The development of catalytic enantioselective methods is a more flexible and efficient approach. This could involve the asymmetric reduction of a ketone precursor to generate a chiral alcohol or the use of chiral catalysts to install substituents on the piperazine ring with high stereocontrol. clockss.orgmdpi.com The desymmetrization of achiral precursors using chiral N-heterocyclic carbene (NHC) catalysts is another powerful strategy for creating stereogenic centers. nih.gov

Chiral Resolution: For racemic mixtures, chiral chromatography or classical resolution using chiral resolving agents can be employed to separate the enantiomers, allowing for the biological evaluation of each stereoisomer. mdpi.com

The goal is to produce enantiomerically pure versions of substituted this compound derivatives to enable detailed structure-activity relationship (SAR) studies and identify candidates with optimal therapeutic profiles. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid optimization of reactions and the synthesis of large compound libraries. researchgate.netnih.gov Integrating these technologies into the study of this compound will significantly accelerate research and development.

Key applications include:

Reaction Optimization: HTE platforms, which utilize microtiter plates to run hundreds of reactions in parallel, can be used to quickly screen a wide array of catalysts, solvents, bases, and temperatures to find the optimal conditions for synthesizing or functionalizing the core scaffold. nih.govsemanticscholar.org This dramatically reduces the time and materials required compared to traditional one-at-a-time experimentation. nih.gov

Library Synthesis: Once optimized reaction conditions are identified, automated synthesis platforms can be programmed to produce large libraries of derivatives. biotage.com For example, an automated system could couple dozens of different aryl halides with the piperazine nitrogen or react the hydroxyl group with a variety of carboxylic acids to generate a diverse set of molecules for biological screening.

Data Analysis and Machine Learning: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict the outcomes of future experiments, further accelerating the discovery process. researchgate.net

Table 2: Hypothetical High-Throughput Experimentation (HTE) Plate Layout for N-Arylation This table illustrates a 96-well plate setup to screen conditions for a Buchwald-Hartwig coupling reaction on the piperazine nitrogen of this compound.

| Well | Aryl Halide | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| A1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene |

| A2 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene |

| A3 | 4-Bromotoluene | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene |

| ... | ... | ... | ... | ... | ... |

| B1 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |

| B2 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane |

| ... | ... | ... | ... | ... | ... |

| H11 | 3-Bromoanisole | Pd₂(dba)₃ | cataCXium A | LHMDS | THF |

| H12 | 3-Bromoanisole | Pd₂(dba)₃ | cataCXium A | K₂CO₃ | THF |

By embracing these future research directions, the scientific community can fully exploit the chemical potential of the this compound scaffold, paving the way for new discoveries in medicine and beyond.

Q & A

What are the common synthetic routes for (1-(Piperazin-1-yl)cyclopropyl)methanol, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The synthesis typically involves cyclopropane ring formation followed by piperazine substitution. Key steps include:

- Cyclopropanation : Using methods like Corey-Chaykovsky or transition-metal-catalyzed reactions to form the cyclopropyl group.

- Piperazine coupling : Nucleophilic substitution or reductive amination to introduce the piperazine moiety .

Optimization Strategies : - Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropanation .

- Catalyst selection : Palladium or copper catalysts improve regioselectivity in coupling steps .

- Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) enhances purity .

How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Structural elucidation often faces challenges due to cyclopropane ring strain and piperazine conformational flexibility.

- X-ray crystallography : Measures bond angles (e.g., C–C–C angles in cyclopropane ≈ 118–121°) and torsional angles in piperazine rings to confirm stereochemistry .

- DFT calculations : Predict optimized geometries and compare with experimental data (e.g., IR/Raman spectra) to validate intramolecular interactions .

- Case Study : A derivative with conflicting NMR data was resolved via crystallography, revealing a chair conformation in the piperazine ring .

What methodologies are recommended for analyzing the reactivity of the hydroxymethyl group in this compound under varying pH conditions?

Basic Research Question

The hydroxymethyl group’s reactivity is pH-sensitive:

- Acidic conditions (pH < 3) : Protonation of the hydroxyl group leads to esterification or ether formation. Monitor via TLC or LC-MS .

- Basic conditions (pH > 10) : Deprotonation facilitates nucleophilic substitution (e.g., Mitsunobu reactions). Use in situ FTIR to track intermediate species .

Stability Testing : Accelerated degradation studies (40°C, 75% RH) coupled with HPLC-UV quantify hydrolysis products .

How do researchers evaluate the biological activity of this compound derivatives, and what assays address contradictory cytotoxicity data?

Advanced Research Question

Derivatives are screened for anticancer, antimicrobial, or CNS activity:

- In vitro assays :

- MTT assay : Measures cell viability (IC₅₀ values) against cancer lines (e.g., MCF-7, HeLa) .

- Microdilution method : Determines MIC values for bacterial/fungal strains .

- Addressing contradictions :

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

- Selectivity profiling : Compare activity across isoforms (e.g., PI3Kα vs. PI3Kγ) to rule off-target effects .

What analytical techniques are critical for resolving discrepancies in reported stability profiles of this compound?

Advanced Research Question

Stability variations may arise from impurities or storage conditions:

- HPLC-DAD/MS : Identifies degradation products (e.g., oxidation at the piperazine nitrogen) .

- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., stability up to 150°C) .

- Karl Fischer titration : Monitors moisture uptake, which accelerates hydrolysis .

Case Study : A batch showing unexpected degradation was traced to residual solvents (e.g., DMF) via GC-MS, necessitating stricter drying protocols .

How can quantum mechanical calculations predict the compound’s reactivity in novel cycloaddition or ring-opening reactions?

Advanced Research Question

Computational tools guide experimental design for unexplored reactions:

- Frontier Molecular Orbital (FMO) analysis : Predicts sites for electrophilic/nucleophilic attack (e.g., cyclopropane ring as a dienophile in Diels-Alder reactions) .

- Transition state modeling : Simulates activation energies for ring-opening pathways (e.g., acid-catalyzed vs. radical-initiated) .

- Validation : Compare computed IR frequencies (e.g., C–O stretch at ~1050 cm⁻¹) with experimental FTIR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.